molecular formula C13H14N4O2 B2438801 1-(2-Methoxypyrimidin-5-yl)-3-(o-tolyl)urea CAS No. 1396858-01-7

1-(2-Methoxypyrimidin-5-yl)-3-(o-tolyl)urea

Cat. No. B2438801
CAS RN: 1396858-01-7
M. Wt: 258.281
InChI Key: GNNXTWXKBVMWNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxypyrimidin-5-yl)-3-(o-tolyl)urea, also known as MPOTU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPOTU is a urea derivative that has shown promising results in various studies as an inhibitor of certain enzymes and as a potential drug candidate.

Scientific Research Applications

Cancer Treatment and Therapeutic Applications

A study on a phenoxypyrimidine urea derivative, specifically 1-(3,5-dimethoxyphenyl)-3-(4-(3-methoxyphenoxy)-2-((4-morpholinophenyl)amino)pyrimidin-5-yl)urea (AKF-D52), demonstrated its potential as a therapeutic agent for lung cancer. AKF-D52 was found to induce apoptosis in non-small cell lung cancer cells through both caspase-dependent and -independent pathways, mitochondrial-dependent signaling, and cytoprotective autophagy. It also showed efficacy in suppressing tumor growth in a xenograft mouse model, highlighting its potential as a novel therapeutic agent for lung cancer treatment (Hyo-Sun Gil et al., 2021).

Chemical Synthesis and Drug Development

Research on the synthesis of deuterium-labeled 1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea (AR-A014418) for use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) analysis indicates its potential utility in pharmacokinetics studies. This work underlines the importance of chemical modifications in drug development and the role of analytical standards in ensuring accurate measurement of drug absorption and distribution (D. Liang et al., 2020).

Environmental Science

A study on the degradation of imazosulfuron, a sulfonylurea herbicide, in soil explored its environmental fate, revealing significant degradation pathways both under aerobic and anaerobic conditions. This research is crucial for understanding the environmental impact of chemical compounds and their breakdown products, informing safer agricultural practices and environmental protection strategies (P. Morrica et al., 2001).

Advanced Materials and Chemical Engineering

Investigations into the complexation-induced unfolding of heterocyclic ureas have implications for materials science, particularly in the design of self-assembling materials. The study of heterocyclic ureas' conformational changes and their ability to form multiply hydrogen-bonded complexes can inform the development of novel materials with tailored properties (P. Corbin et al., 2001).

properties

IUPAC Name

1-(2-methoxypyrimidin-5-yl)-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c1-9-5-3-4-6-11(9)17-12(18)16-10-7-14-13(19-2)15-8-10/h3-8H,1-2H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNNXTWXKBVMWNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=CN=C(N=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxypyrimidin-5-yl)-3-(o-tolyl)urea

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